4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride
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Overview
Description
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an isoxazolone ring, a pyridine moiety, and an aminoethyl side chain. This compound is of interest due to its potential biological activity and its utility in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride typically involves the following steps:
Formation of the Isoxazolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the isoxazolone intermediate.
Attachment of the Aminoethyl Side Chain: This step involves the reaction of the intermediate with an appropriate amine, such as ethylenediamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone
- 4-(2-aminoethyl)-3-(2-pyridinyl)-5(2H)-isoxazolone
- 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone
Uniqueness
4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an isoxazolone ring, a pyridine moiety, and an aminoethyl side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-pyridin-3-yl-2H-1,2-oxazol-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(13-15-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6,13H,3-4,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHUDXBVVXDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)ON2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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